rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine
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Overview
Description
rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine is a bicyclic amine compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. The compound’s structure consists of a bicyclo[3.2.0]heptane ring system with an amine group attached to the second carbon atom. This configuration imparts specific chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine typically involves the use of starting materials that can form the bicyclic ring system. One common method is the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized through the reaction of a suitable diene with an amine under catalytic conditions that promote the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
- rac-(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-one
Uniqueness
rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine is unique due to its specific bicyclic structure and the presence of an amine group at the second carbon atom. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for various applications in research and industry.
Biological Activity
rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₃N
- Molecular Weight : 111.19 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may modulate neurotransmitter systems, influencing pathways related to mood and cognition.
Biological Activities
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Neuropharmacological Effects :
- Studies have indicated that bicyclic amines can exhibit effects on the central nervous system (CNS), potentially acting as modulators of neurotransmitter release and reuptake.
- Research has shown that similar compounds can influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
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Antimicrobial Activity :
- Some derivatives of bicyclo[3.2.0]heptanes have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Investigations into structure-activity relationships (SAR) have revealed that modifications to the bicyclic structure can enhance antibacterial efficacy.
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Enzyme Interaction :
- The compound's bicyclic structure allows it to act as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways.
- For instance, studies have highlighted its potential role in biotransformations mediated by specific enzymes, showcasing its versatility in biochemical applications.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
Case Studies
-
Neuropharmacological Study :
- A study evaluated the effects of this compound on anxiety-like behaviors in rodents. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in anxiety disorders.
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Antimicrobial Efficacy :
- In vitro tests demonstrated that a derivative of this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1S,5S)-bicyclo[3.2.0]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-2-5-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6-,7?/m0/s1 |
InChI Key |
BDTYDKAOLDKOBQ-WABBHOIFSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCC2N |
Canonical SMILES |
C1CC2C1CCC2N |
Origin of Product |
United States |
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